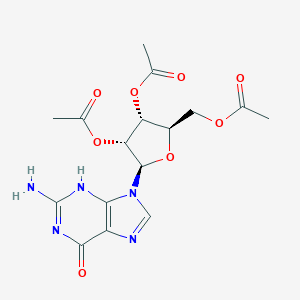

2',3',5'-Tri-O-acetylguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXDFYDZZFYGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290077 | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27460-40-8, 6979-94-8 | |

| Record name | NSC103558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6979-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3',5'-Tri-O-acetylguanosine: A Prodrug and Synthetic Intermediate

This guide provides a comprehensive technical overview of 2',3',5'-Tri-O-acetylguanosine, a pivotal molecule in contemporary biomedical research and drug development. We will delve into its core chemical properties, synthesis, and purification, with a particular focus on its strategic application as a protected nucleoside for oligonucleotide synthesis and as a prodrug of guanosine. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking a detailed understanding of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound is a synthetic derivative of the naturally occurring nucleoside, guanosine. The introduction of acetyl groups at the 2', 3', and 5' positions of the ribose sugar moiety fundamentally alters its physicochemical properties, most notably increasing its lipophilicity. This chemical modification is not merely a trivial alteration; it is a strategic maneuver that unlocks two critical applications in the realm of drug development and nucleic acid chemistry.

Firstly, the acetyl groups serve as temporary protecting groups for the hydroxyl functionalities of the ribose. This protection is instrumental in the chemical synthesis of oligonucleotides, preventing unwanted side reactions and allowing for the controlled, sequential addition of nucleotide building blocks.[1]

Secondly, and perhaps more significantly from a pharmacological perspective, this compound functions as a prodrug of guanosine.[2][3] Nucleoside analogues are a cornerstone of antiviral and anticancer therapies; however, their inherent polarity often leads to poor cell permeability and limited oral bioavailability.[2] By masking the polar hydroxyl groups with lipophilic acetyl esters, this compound can more readily traverse cellular membranes. Once inside the cell, these ester bonds are cleaved by intracellular esterases, liberating the active guanosine molecule to exert its therapeutic effects.[3][4]

This guide will provide a detailed exploration of these facets, offering both the theoretical underpinnings and practical, field-proven methodologies for the synthesis, purification, and application of this important molecule.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₆H₁₉N₅O₈ |

| Molecular Weight | 409.35 g/mol |

| CAS Number | 6979-94-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 226-231 °C[5] |

| Solubility | DMSO: Soluble.[6] While precise quantitative data is not readily available in public literature, it is commonly used as a solvent for this compound in laboratory settings. Acetone: Likely soluble, as molecules soluble in DMSO are often soluble in acetone.[6] Methanol, Ethanol, Ethyl Acetate, Water: Expected to have limited solubility due to the nonpolar nature of the acetyl groups. |

| Stability | Stable under standard laboratory conditions. The acetyl ester linkages are susceptible to hydrolysis under both acidic and basic conditions, liberating acetic acid and guanosine. The glycosidic bond can also be cleaved under strong acidic conditions.[7] |

| Storage Temperature | 2-8°C[5] |

Synthesis and Purification: From Guanosine to a High-Purity Intermediate

The synthesis of this compound is a cornerstone procedure in nucleoside chemistry, involving the peracetylation of guanosine. The subsequent purification is critical to remove any byproducts and unreacted starting materials, ensuring a high-purity compound for downstream applications.

Synthesis of this compound

The following protocol details a robust and reproducible method for the synthesis of this compound from guanosine.

Experimental Protocol: Peracetylation of Guanosine [8]

Materials:

-

Guanosine

-

Acetic Anhydride (Ac₂O)

-

Pyridine

-

N,N-Dimethylformamide (DMF)

-

2-Propanol

-

Magnesium Sulfate (MgSO₄)

-

Phosphorus Pentoxide (P₂O₅)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Drying of Guanosine: Dry the guanosine in a vacuum oven over P₂O₅ at 80°C overnight to remove any residual water, which can interfere with the acylation reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the dried guanosine in a mixture of pyridine and DMF. Cool the suspension in an ice bath.

-

Acetylation: Slowly add acetic anhydride (a molar excess, typically 3-5 equivalents) to the cooled and stirred suspension. The acetic anhydride acts as the acetylating agent, while pyridine serves as a catalyst and acid scavenger.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the polar guanosine spot and the appearance of a less polar product spot.

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by the slow addition of cold water. Extract the product into a suitable organic solvent such as ethyl acetate or chloroform.

-

Washing: Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to remove any remaining pyridine and acetic acid.

-

Drying and Crystallization: Dry the organic phase over anhydrous MgSO₄, filter, and add 2-propanol to the filtrate. Concentrate the solution under reduced pressure using a rotary evaporator to induce crystallization of the this compound product.

Expected Yield: Approximately 87%.[8]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of dried guanosine and anhydrous solvents is critical to prevent the hydrolysis of acetic anhydride and to ensure efficient acylation.

-

Pyridine as a Catalyst and Base: Pyridine not only catalyzes the acylation reaction but also neutralizes the acetic acid byproduct, driving the reaction to completion.

-

Workup Procedure: The aqueous workup is designed to remove water-soluble impurities and unreacted reagents, while the crystallization step allows for the isolation of the product in high purity.

Purification of this compound

Silica gel column chromatography is the most common and effective method for the purification of this compound.

Experimental Protocol: Silica Gel Column Chromatography [9]

Materials:

-

Crude this compound

-

Silica Gel (60 Å, 230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Chromatography column

-

TLC plates and chamber

-

UV lamp (254 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in 100% dichloromethane and pour it into a chromatography column. Allow the silica to pack uniformly, and add a layer of sand on top to protect the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Carefully load the sample onto the top of the column.

-

Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by adding methanol (e.g., a gradient of 0-10% methanol in dichloromethane).

-

Fraction Collection and Monitoring: Collect fractions and monitor the elution of the product by TLC. The desired product will have an approximate Rf value of 0.3 - 0.5 in an optimized solvent system.[9] Visualize the spots under a UV lamp.

-

Isolation of Pure Product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Expected Purity (Post-Column): >95% as determined by HPLC or NMR.[9]

Self-Validating System:

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the acetyl groups.

-

High-Resolution Mass Spectrometry (HRMS): To verify the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

The Prodrug Strategy: Intracellular Activation and Metabolic Fate

The true elegance of this compound as a therapeutic agent lies in its design as a prodrug. This strategy overcomes the inherent limitations of polar nucleoside drugs, enabling their efficient delivery into target cells.

Intracellular Deacetylation: The Role of Esterases

Once this compound crosses the cell membrane, it is subjected to the action of intracellular esterases. These enzymes catalyze the hydrolysis of the ester bonds, sequentially removing the acetyl groups to liberate the active guanosine molecule.[10] Carboxylesterases are a major class of enzymes involved in the metabolism of ester-containing prodrugs.[10] The enzymatic deacetylation is a critical step in the activation of the prodrug.

Caption: Intracellular activation of this compound.

Metabolic Fate of Guanosine

Upon its release, guanosine enters the purine salvage pathway, a critical metabolic route for the recycling of purine bases. The following diagram illustrates the key steps in the intracellular metabolism of guanosine.

Caption: Intracellular metabolic pathway of guanosine.

The conversion of guanosine to its triphosphate form (GTP) is essential for its incorporation into nascent DNA and RNA chains, which is often the mechanism of action for antiviral and anticancer nucleoside analogues.

Applications in Drug Development and Research

The unique chemical properties of this compound make it an invaluable tool in several areas of biomedical research and pharmaceutical development.

-

Antiviral Drug Development: As a prodrug of guanosine, it serves as a lead compound for the development of novel antiviral agents. The modification of the guanine base or the ribose sugar can lead to the discovery of potent inhibitors of viral polymerases.[11]

-

Oligonucleotide Synthesis: Its role as a protected nucleoside is fundamental to the synthesis of custom RNA and DNA sequences for research, diagnostic, and therapeutic applications.[1]

-

Nucleic Acid Research: It is a key building block for the synthesis of modified nucleotides, which are used to study the structure, function, and interactions of DNA and RNA.[11]

Conclusion

This compound stands as a testament to the power of strategic chemical modification in drug design and nucleic acid chemistry. Its dual role as a protected nucleoside and a prodrug of guanosine underscores its versatility and importance in the field. This guide has provided a comprehensive overview of its chemical properties, synthesis, purification, and applications, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this key molecule in their endeavors. The continued exploration of acetylated nucleosides and other prodrug strategies will undoubtedly pave the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

-

Mehellou, Y., & De Clercq, E. (2010). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Antiviral Chemistry & Chemotherapy, 21(1), 1-17. Retrieved from [Link]

-

Wang, L., et al. (2021). Metabolism of Nucleosides and Nucleotides Prodrugs. Molecules, 26(16), 4972. Retrieved from [Link]

-

Camarasa, M. J., & Velázquez, S. (2018). Prodrugs of Nucleoside Triphosphates as a Sound and Challenging Approach: A Pioneering Work That Opens a New Era in the Direct Intracellular Delivery of Nucleoside Triphosphates. ChemMedChem, 13(18), 1885-1889. Retrieved from [Link]

-

Wagner, C. R., et al. (2000). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 100(5), 2047-2086. Retrieved from [Link]

-

Wang, J., et al. (2015). Current prodrug strategies for improving oral absorption of nucleoside analogues. Acta Pharmaceutica Sinica B, 5(4), 293-303. Retrieved from [Link]

-

Bridson, P. K., Markiewicz, W. T., & Reese, C. B. (1977). Acylation of 2′,3′,5′-tri-O-acetylguanosine. Journal of the Chemical Society, Chemical Communications, (23), 791-792. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Panero, J., et al. (2006). Microbial hydrolysis of acetylated nucleosides. Biotechnology Letters, 28(14), 1077-1081. Retrieved from [Link]

-

Vittori, S., et al. (2007). Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1439-1442. Retrieved from [Link]

-

ResearchGate. (n.d.). hydrolysis reactions mediated by the different esterases as determined.... Retrieved from [Link]

-

Poutanen, K., Rättö, M., & Puls, J. (1993). Action of Acetylxylan Esterase From Trichoderma Reesei on Acetylated Methyl Glycosides. Applied and Environmental Microbiology, 59(5), 1598-1603. Retrieved from [Link]

-

Waters. (n.d.). Increasing the Productivity of Oligonucleotide Purification through Column Scaling and Method Optimization. Retrieved from [Link]

-

AVESİS. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]

-

de Gonzalo, G., Lavandera, I., & Gotor, V. (2006). Lipase and Esterase-Catalyzed Acylation of Hetero-Substituted Nitrogen Nucleophiles in Water and Organic Solvents. Advanced Synthesis & Catalysis, 348(10-11), 1235-1240. Retrieved from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

-

ResearchGate. (2017). DMSO and Acetone. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2 ,3 ,5 -Tri-O-acetylguanosine 98 6979-94-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to the Solubility of 2',3',5'-Tri-O-acetylguanosine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of nucleoside chemistry and therapeutic development, 2',3',5'-Tri-O-acetylguanosine stands as a pivotal intermediate. Its utility in the synthesis of modified oligonucleotides and as a prodrug moiety is intrinsically linked to its solubility characteristics. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both a theoretical framework and practical methodologies for the modern researcher.

The Molecular Rationale for Enhanced Organic Solubility

Guanosine, a fundamental building block of RNA, exhibits poor solubility in most organic solvents due to the hydrophilic nature of its ribose sugar, which contains three hydroxyl (-OH) groups, and the hydrogen bonding capabilities of the guanine base. The strategic acetylation of the 2', 3', and 5' hydroxyl groups to form this compound dramatically alters its physicochemical properties.[1]

The addition of these three acetyl groups imparts a significantly more lipophilic character to the molecule. This increased lipophilicity is the primary driver for its enhanced solubility in a wide array of organic solvents. By masking the polar hydroxyl groups, the acetyl moieties reduce the molecule's ability to form strong hydrogen bonds with water and increase its favorable interactions with non-polar and polar aprotic organic solvents. This transformation is a cornerstone of its application in organic synthesis, where homogenous reaction conditions are paramount.[1]

Qualitative and Comparative Solubility Profile

While extensive quantitative solubility data for this compound across a broad spectrum of organic solvents is not widely published in readily accessible literature, a qualitative understanding can be derived from its common applications and the known properties of acetylated nucleosides.

Common Solvents in Synthesis and Purification:

-

Pyridine and N,N-Dimethylformamide (DMF): this compound is frequently used in reactions where pyridine or DMF serve as the solvent.[2] This indicates that it possesses considerable solubility in these polar aprotic solvents, which are capable of solvating the molecule effectively.

-

Dimethyl Sulfoxide (DMSO): Literature suggests that this compound is "slightly soluble" in DMSO.[3] For a comparative perspective, the closely related compound, 2',3'-di-O-acetylguanosine, exhibits a solubility of 17.86 mg/mL (48.62 mM) in DMSO.[3] It is reasonable to infer that the tri-acetylated form would have a comparable or slightly different solubility profile in this solvent.

General Solubility Trends:

Based on the principle of "like dissolves like," the following trends can be anticipated:

-

Good Solubility: Polar aprotic solvents such as DMF, DMSO, and pyridine are expected to be effective solvents.

-

Moderate to Good Solubility: Chlorinated solvents like dichloromethane and chloroform, which are of intermediate polarity, are also likely to be suitable solvents.

-

Moderate Solubility: Ketones such as acetone and esters like ethyl acetate may also serve as viable solvents, particularly with gentle heating.

-

Lower Solubility: Protic solvents like methanol and ethanol may exhibit lower solvating power compared to polar aprotic solvents due to their hydrogen-bonding nature, which might not interact as favorably with the acetylated molecule. Non-polar solvents such as hexanes are unlikely to be effective.

Quantitative Solubility Data Summary

As precise, publicly available quantitative data is limited, the following table provides a summary of the available information and estimations based on chemical principles and comparative data. Researchers are strongly encouraged to determine the solubility in their specific solvent systems experimentally.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility of this compound | Comparative Data: 2',3'-di-O-acetylguanosine |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Soluble | Not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Slightly Soluble to Soluble | 17.86 mg/mL[3] |

| Pyridine | C₅H₅N | 12.4 | Soluble | Not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Likely Soluble | Not available |

| Chloroform | CHCl₃ | 4.8 | Likely Soluble | Not available |

| Acetone | C₃H₆O | 20.7 | Likely Moderately Soluble | Not available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Likely Moderately Soluble | Not available |

| Methanol | CH₃OH | 32.7 | Likely Sparingly to Moderately Soluble | Not available |

| Ethanol | C₂H₅OH | 24.5 | Likely Sparingly to Moderately Soluble | Not available |

Experimental Determination of Solubility: A Practical Guide

Given the importance of precise solubility data for experimental design, process development, and formulation, determining this parameter in-house is often a necessity. The following section provides detailed protocols for both thermodynamic and kinetic solubility determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point.[4][5]

Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a glass vial.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure that equilibrium is reached.

-

Separation: After the incubation period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial. This step is critical to remove all undissolved particles.

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations of this compound.

-

Calculation: From the concentration determined by the analytical method, calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or molarity.

Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of solubility and is particularly useful for screening purposes in early-stage drug discovery.[6][7]

Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (typically DMSO) is added to the aqueous or organic solvent of interest. The formation of a precipitate is monitored over a shorter time frame.

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Plate Preparation: In a multi-well plate (e.g., 96-well), dispense the organic solvent of interest into the wells.

-

Compound Addition: Add a small, precise volume of the DMSO stock solution to the wells containing the organic solvent to achieve a range of final concentrations. The final concentration of DMSO should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at a constant temperature for a defined, shorter period (e.g., 1 to 2 hours).

-

Analysis: The solubility can be assessed in two primary ways:

-

Nephelometry: Measure the light scattering of the solutions in the plate. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.

-

Filtration and Quantification: Filter the contents of each well through a filter plate to remove any precipitate. The concentration of the compound in the filtrate is then determined by a suitable analytical method like HPLC-UV. The kinetic solubility is the concentration measured in the filtrate.

-

Conclusion: A Foundation for Application

Understanding the solubility of this compound in organic solvents is fundamental to its effective use in research and development. While quantitative data in the public domain is sparse, a strong qualitative and comparative understanding, coupled with robust experimental protocols, provides the necessary tools for scientists. The increased lipophilicity conferred by the acetyl groups is the key to its enhanced solubility in polar aprotic and other organic solvents. For precise applications, the experimental determination of thermodynamic or kinetic solubility is strongly recommended. This guide serves as a comprehensive resource to empower researchers in their endeavors with this versatile and valuable nucleoside analogue.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Canadian Science Publishing. Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2',3',5'-Tri-O-acetylguanosine

Introduction

In the landscape of medicinal chemistry and drug development, particularly in the synthesis of oligonucleotides and nucleoside analogs, the use of protected nucleosides is a cornerstone of synthetic strategy. 2',3',5'-Tri-O-acetylguanosine is a key intermediate, a derivative of the purine nucleoside guanosine where the hydroxyl groups of the ribose sugar are protected by acetyl groups. This protection strategy is crucial for preventing unwanted side reactions and enabling selective modifications at other positions of the molecule.[1][2][3] The precise and unambiguous confirmation of its chemical structure and purity is paramount before its use in further synthetic steps.

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering not just protocols, but the scientific rationale behind the experimental choices.

Caption: Molecular structure and key properties of this compound.

The Synergy of Spectroscopic Techniques: A Workflow for Unambiguous Characterization

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization relies on the convergence of data from multiple, orthogonal techniques. This multi-faceted approach forms a self-validating system, where the strengths of one technique compensate for the limitations of another. For a molecule like this compound, the workflow logically progresses from confirming the molecular mass and elemental formula (MS) and identifying functional groups (IR) to piecing together the precise atomic connectivity and stereochemistry (NMR). UV-Vis spectroscopy provides the final confirmation of the core heterocyclic system.

Caption: A typical workflow for the spectroscopic characterization of a modified nucleoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

Expertise & Experience: The Choice of Solvent

The choice of solvent is critical in NMR. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice.[4] The rationale is twofold: firstly, the compound exhibits good solubility in DMSO. Secondly, and more importantly, DMSO-d₆ is a polar, aprotic solvent that slows down the rate of proton exchange. This is crucial for observing the signals from the N-H protons of the guanine base (the amide proton and the amine protons), which would otherwise be broadened or exchanged away in protic solvents like D₂O or methanol-d₄.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of all the proton environments in the molecule.

Data Presentation: ¹H NMR of this compound

| Proton Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Key Insights |

| N1-H (Guanine) | ~10.8 | Singlet | Downfield shift due to deshielding within the aromatic ring and hydrogen bonding. |

| C8-H (Guanine) | ~7.95 | Singlet | Aromatic proton on the purine ring. |

| N2-H₂ (Guanine) | ~6.57 | Broad Singlet | Exchangeable protons of the primary amine. |

| H-1' (Anomeric) | ~6.01 | Doublet | Characteristic downfield shift for an anomeric proton. |

| H-3' | ~5.81 | Triplet | Acylated methine proton on the ribose ring. |

| H-2' | ~5.52 | Triplet | Acylated methine proton on the ribose ring. |

| H-4', H-5' | ~4.3-4.4 | Multiplet | Protons on the ribose ring adjacent to the acetylated hydroxymethyl group. |

| Acetyl CH₃ | ~2.12, ~2.06, ~2.05 | Singlets (3) | Three distinct singlets, each integrating to 3H, confirming the three acetyl groups. |

| (Data adapted from ChemicalBook)[4][5] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz or higher, 32 scans, relaxation delay of 1-2 seconds).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm). Integrate the peaks and assign the chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Data Presentation: Expected ¹³C NMR Resonances

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |

| C=O (Acetyl) | ~169-171 | Carbonyl carbons of the three ester groups. |

| C6, C2, C4 (Guanine) | ~150-160 | Carbons within the purine ring system. |

| C8 (Guanine) | ~135-140 | Aromatic methine carbon. |

| C5 (Guanine) | ~115-120 | Quaternary carbon in the purine ring. |

| C-1' (Anomeric) | ~85-90 | Anomeric carbon, typically shifted downfield. |

| C-2', C-3', C-4' | ~70-80 | Carbons of the ribose ring bonded to acetyl groups. |

| C-5' | ~60-65 | Carbon of the acetylated CH₂ group. |

| CH₃ (Acetyl) | ~20-22 | Methyl carbons of the acetyl groups. |

| (Expected ranges based on typical values for acetylated nucleosides)[5][6] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a broadband probe and switch the nucleus to ¹³C.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can further provide the elemental composition, offering an exceptionally high degree of confidence.

Expertise & Experience: Ionization Technique

Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound. It is a soft ionization technique that typically produces protonated molecular ions ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, making it easy to identify the molecular weight.

Data Presentation: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Technique |

| [M]⁺ | 409.12 | 409.0 | Direct Inlet, 75 eV[5] |

| [M+H]⁺ | 410.1303 | - | ESI (Predicted) |

| [M+Na]⁺ | 432.1122 | - | ESI (Predicted) |

| (Molecular ion data adapted from ChemicalBook)[5] |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

MS Acquisition: Infuse the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography) and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and confirm that the observed mass corresponds to the calculated mass of this compound.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).[7][8]

Expertise & Experience: Interpreting the Spectrum

For this compound, the most informative regions of the IR spectrum are the carbonyl stretching region and the N-H stretching region. The presence of strong C=O bands confirms the acetylation, while the N-H bands are characteristic of the guanine base.[9]

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretch | 3100 - 3400 |

| C-H (Aromatic/Aliphatic) | Stretch | 2850 - 3100 |

| C=O (Ester) | Stretch | 1740 - 1760 |

| C=O (Amide in Guanine) | Stretch | ~1680 - 1700 |

| C=N, C=C (Guanine) | Stretch | 1550 - 1650 |

| C-O (Ester/Ether) | Stretch | 1000 - 1300 |

Experimental Protocol: IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the powdered sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to press the sample against the crystal and collect the sample spectrum.

-

Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the characteristic absorption bands and correlate them with the functional groups.

UV-Visible Spectroscopy: Probing the Purine Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, this technique is primarily used to confirm the presence of the guanine purine system, which acts as a chromophore. The acetyl groups on the ribose have a negligible effect on the UV absorption profile. The technique has been used to characterize reaction products of this molecule.

Data Presentation: UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol/Water | ~253 nm, ~270 nm (shoulder) | ~13,000 M⁻¹cm⁻¹ at 253 nm |

| (Expected values based on the guanosine chromophore) |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a UV-transparent solvent (e.g., ethanol or a buffered aqueous solution). Prepare a dilute solution from the stock to have an absorbance in the optimal range (0.2 - 1.0 AU).

-

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution.

-

Acquisition: Place the cuvettes in the spectrophotometer and record the absorption spectrum, typically from 200 to 400 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Integration and Structural Confirmation

The true power of this multi-technique approach lies in the integration of all data points. Each piece of spectroscopic evidence corroborates the others to build an unshakeable confirmation of the molecule's identity.

Caption: How data from different spectroscopic techniques converge to confirm the structure.

-

MS confirms the molecular weight is 409.35 g/mol .[5]

-

IR confirms the presence of ester carbonyls (~1750 cm⁻¹) and N-H bonds from the guanine base.

-

UV-Vis confirms the electronic signature of the guanine chromophore.

-

¹H and ¹³C NMR provide the definitive blueprint, showing the exact number and connectivity of all protons and carbons, from the three distinct acetyl groups to the specific protons on the ribose and purine rings.[4][5]

Conclusion

The characterization of this compound is a clear illustration of the necessity for a rigorous, multi-technique spectroscopic approach in modern chemical science. By systematically applying NMR, MS, IR, and UV-Vis spectroscopy, researchers and drug development professionals can establish the identity, structure, and purity of this vital synthetic intermediate with a high degree of confidence. The protocols and data presented in this guide provide a validated framework for achieving this critical analytical objective.

References

-

ResearchGate. Figure S6. 13 C NMR spectrum of 8-Methoxy-2',3',5'-Tri-O-Acetylguanosine ( 6 ) in. Available from: [Link]

-

Pharmaffiliates. CERTIFICATE OF ANALYSIS - this compound. Available from: [Link]

-

ResearchGate. Acylation of 2′,3′,5′-tri-O-acetylguanosine. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000133). Available from: [Link]

-

Genes and Environment. Photosensitized reactions of 3′,5′-di-O-acetyl-2′-deoxyguansoine and 3′,5′-di-O-acetyl-2′-deoxyadenosine to UV light in the presence of uric acid. Available from: [Link]

-

SpectraBase. 2',3',5'-Tri-O-acetyl-guanosine - Optional[FTIR] - Spectrum. Available from: [Link]

-

ChemRxiv. Supplementary Information - Chemical Evolution Reimagined. Available from: [Link]

-

National Institutes of Health. Photosensitized reactions of 3′,5′-di-O-acetyl-2′-deoxyguansoine and 3′,5′-di-O-acetyl-2′-deoxyadenosine to UV light in the presence of uric acid. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

IOSR Journal of Applied Chemistry. Simulation of IR Spectra of Some Organic Compounds-A Review. Available from: [Link]

-

NIST Technical Series Publications. Infrared spectroscopy of carbohydrates: a review of the literature. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2',3',5'-Triacetylguanosine(6979-94-8) 1H NMR [m.chemicalbook.com]

- 5. 2',3',5'-Triacetylguanosine(6979-94-8) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. iosrjournals.org [iosrjournals.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

2',3',5'-Tri-O-acetylguanosine: A Technical Guide to a Promising Guanosine Prodrug Strategy

Foreword: The Imperative for a Guanosine Prodrug

Guanosine, an endogenous purine nucleoside, has demonstrated significant therapeutic potential across a spectrum of preclinical models, particularly in the realms of neuroprotection and oncology. Its mechanisms of action are multifaceted, involving the modulation of glutamatergic and adenosinergic systems, mitigation of oxidative stress, and promotion of cell survival pathways.[1][2][3] However, the clinical translation of guanosine has been hampered by inherent pharmacokinetic limitations, including poor membrane permeability and potential instability, which curtails its bioavailability and therapeutic efficacy.[1] This necessitates the exploration of prodrug strategies to surmount these challenges. The acetylation of guanosine to 2',3',5'-Tri-O-acetylguanosine (TAG) represents a compelling approach to enhance its lipophilicity, thereby facilitating its passage across cellular membranes to exert its therapeutic effects.[1][4]

This technical guide provides a comprehensive overview of this compound as a guanosine prodrug, delving into its chemical properties, mechanism of action, synthesis, and methodologies for its evaluation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in harnessing the therapeutic potential of guanosine.

Physicochemical Properties and Prodrug Rationale

The core principle behind the TAG prodrug strategy lies in the masking of the polar hydroxyl groups of the guanosine ribose moiety with acetyl groups. This chemical modification significantly increases the lipophilicity of the molecule, a critical determinant for passive diffusion across the lipid bilayers of cell membranes.[1][4]

| Property | Guanosine | This compound (TAG) |

| Molecular Formula | C₁₀H₁₃N₅O₅ | C₁₆H₁₉N₅O₈ |

| Molecular Weight | 283.24 g/mol | 409.35 g/mol |

| Appearance | White, crystalline powder | White to off-white crystalline powder[1] |

| Melting Point | 240 °C (decomposes) | 226-231 °C[1] |

| Solubility | Sparingly soluble in water | Increased solubility in organic solvents, slightly soluble in DMSO[5] |

The enhanced lipophilicity of TAG is predicted to lead to superior cellular uptake compared to its parent compound, guanosine.[1] Once inside the cell, the acetyl groups are designed to be cleaved by intracellular esterases, liberating the active guanosine molecule to engage its therapeutic targets.[1]

Mechanism of Action: The Journey from Prodrug to Active Agent

The therapeutic efficacy of this compound is contingent upon its successful intracellular conversion to guanosine. This bioactivation is a critical step in the prodrug's mechanism of action.

Cellular Uptake and Intracellular Conversion

The increased lipophilicity of TAG facilitates its passive diffusion across the cell membrane. Following its entry into the cytoplasm, TAG is subjected to enzymatic hydrolysis by intracellular esterases. These ubiquitous enzymes cleave the ester bonds of the acetyl groups, releasing guanosine and acetic acid as byproducts.[1] The rate and extent of this conversion are crucial factors influencing the pharmacodynamic profile of the prodrug, with the potential for a slower hydrolysis of the tri-acetylated form leading to a more sustained release of guanosine.[1]

Diagram: Metabolic Activation of this compound

Caption: Metabolic activation pathway of this compound.

Therapeutic Actions of Liberated Guanosine

Once released, guanosine can exert its pleiotropic therapeutic effects, which include:

-

Neuroprotection: Guanosine has been shown to protect neurons from excitotoxicity, oxidative stress, and apoptosis in models of ischemia and neurodegenerative diseases.[1][2]

-

Anticancer Activity: In certain cancer cell lines, guanosine has demonstrated anti-proliferative effects.[6]

-

Modulation of Signaling Pathways: Guanosine can interact with various cellular signaling pathways, including those involving adenosine receptors and glutamate transporters.[1]

Experimental Protocols: A Guide for the Bench Scientist

The successful application of this compound in research and development hinges on robust and reproducible experimental methodologies.

Synthesis of this compound

The synthesis of TAG is typically achieved through the peracetylation of guanosine.

Materials:

-

Guanosine

-

Acetic Anhydride (Ac₂O)

-

Pyridine

-

N,N-Dimethylformamide (DMF)

-

2-Propanol

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dry guanosine under vacuum over phosphorus pentoxide.

-

In a round-bottom flask, dissolve the dried guanosine in a mixture of pyridine and DMF.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic phase over anhydrous MgSO₄, filter, and add 2-propanol to the filtrate.

-

Concentrate the solution under reduced pressure to induce crystallization.

-

Collect the crystalline product by filtration and dry under vacuum.

Diagram: Synthesis Workflow for this compound

Caption: Step-by-step workflow for the synthesis of TAG.

In Vitro Cell Permeability Assay (Caco-2 Model)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Cell culture medium

-

This compound

-

Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

-

Seed Caco-2 cells onto the apical side of Transwell® inserts and culture until a confluent monolayer is formed.

-

Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Add this compound to the apical (donor) chamber.

-

At predetermined time points, collect samples from the basolateral (receiver) chamber.

-

Quantify the concentration of TAG and any metabolites (e.g., guanosine) in the collected samples using a validated analytical method.

-

Calculate the apparent permeability coefficient (Papp) to assess the compound's permeability.

Analytical Methods for Quantification

Accurate quantification of TAG and its metabolite, guanosine, in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[7][8]

General LC-MS/MS Parameters:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid is commonly employed.

-

Detection: Mass spectrometry is performed in positive ion mode using selected reaction monitoring (SRM) for specific detection of the parent compound and its metabolites.[7]

Challenges and Future Perspectives

While the this compound prodrug strategy holds considerable promise, several challenges and areas for future investigation remain.

-

Esterase Specificity and Kinetics: A deeper understanding of the specific esterases involved in the deacetylation of TAG in different tissues is needed to predict its activation profile and potential for tissue-specific targeting.

-

In Vivo Pharmacokinetics and Efficacy: Comprehensive in vivo studies are required to fully characterize the pharmacokinetic profile of TAG and to establish a clear correlation between its administration and therapeutic efficacy in relevant disease models.

-

Comparative Studies: Direct, head-to-head comparative studies of TAG and guanosine are necessary to definitively quantify the improvement in bioavailability and therapeutic index afforded by the prodrug approach.

-

Optimization of the Prodrug Moiety: While acetylation is a straightforward and effective strategy, the exploration of other ester-based promoieties could potentially fine-tune the release kinetics and further enhance the therapeutic profile of guanosine prodrugs.

Conclusion

The development of this compound as a prodrug of guanosine represents a scientifically sound and promising strategy to unlock the therapeutic potential of this endogenous nucleoside. By enhancing its lipophilicity and facilitating its cellular uptake, TAG has the potential to overcome the pharmacokinetic hurdles that have limited the clinical application of guanosine. The experimental protocols and conceptual framework provided in this technical guide are intended to empower researchers to further investigate and validate the efficacy of this promising therapeutic approach. Continued research into the nuances of its metabolism, pharmacokinetics, and in vivo efficacy will be crucial in advancing this compound towards clinical realization.

References

-

Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. Aging and disease. 2016, 7(5): 657-679. Available at: [Link]

-

Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? PubMed Central. Available at: [Link]

-

Current prodrug strategies for improving oral absorption of nucleoside analogues. Journal of Pharmaceutical Analysis. 2014, 4(4): 235-245. Available at: [Link]

-

Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. ResearchGate. Available at: [Link]

-

Neuroprotective Effects of Guanosine in Ischemic Stroke—Small Steps towards Effective Therapy. MDPI. Available at: [Link]

-

Specific inhibitory effects of guanosine on breast cancer cell proliferation. PubMed. Available at: [Link]

-

A Guanosine-Derived Antitumor Supramolecular Prodrug. ACS Publications. Available at: [Link]

-

This compound. J&K Scientific. Available at: [Link]

-

Prodrugs in Oncology: Teaching Old and New Drugs More Tricks. OncLive. Available at: [Link]

-

Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study. PubMed. Available at: [Link]

-

HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+. SIELC Technologies. Available at: [Link]

-

Challenging and new opportunities for prodrug technology. PubMed. Available at: [Link]

-

Prodrug Therapies for Infectious and Neurodegenerative Diseases. MDPI. Available at: [Link]

-

Novel Use of a Guanosine Prodrug Approach To Convert 2′,3′-Didehydro-2′,3′-Dideoxyguanosine into a Viable Antiviral Agent. PubMed Central. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2',3',5'-Tri-O-acetylguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetylguanosine is a synthetic derivative of the naturally occurring nucleoside guanosine. The strategic addition of acetyl groups to the 2', 3', and 5' hydroxyl positions of the ribose sugar moiety significantly alters its physicochemical properties. This modification enhances its lipophilicity, thereby improving its solubility in organic solvents and its ability to permeate cell membranes.[1] This characteristic makes this compound a valuable intermediate in the synthesis of various nucleoside analogs with therapeutic potential, including antiviral and anticancer agents. Furthermore, it serves as a protected form of guanosine in oligonucleotide synthesis.[1][2] Understanding the stability and degradation pathways of this compound is paramount for its effective use in research and drug development, ensuring the integrity of starting materials and the predictable release of the active guanosine analog in prodrug strategies.

This technical guide provides a comprehensive overview of the stability and degradation of this compound, detailing the chemical and enzymatic pathways of its breakdown, the factors influencing its stability, and the analytical methodologies for its characterization.

Chemical Stability and Degradation Pathways

The primary route of degradation for this compound is through the hydrolysis of its acetyl ester linkages. This process can be influenced by several factors, most notably pH, temperature, and the presence of oxidative or nitrative species.

Hydrolytic Degradation

The ester bonds in this compound are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The molecule is generally most stable at a neutral pH (around 6-7).[3] Under acidic or basic conditions, the acetyl groups are sequentially cleaved, leading to the formation of di- and mono-acetylated intermediates and ultimately guanosine.

Degradation Products:

-

2',3'-Di-O-acetylguanosine

-

2',5'-Di-O-acetylguanosine

-

3',5'-Di-O-acetylguanosine

-

2'-O-acetylguanosine

-

3'-O-acetylguanosine

-

5'-O-acetylguanosine

-

Guanosine

Under strongly acidic conditions, the N-glycosidic bond linking the guanine base to the ribose sugar can also become labile, leading to the formation of guanine and acetylated ribose.[3]

Hypothetical Hydrolytic Degradation Pathway of this compound

Caption: Stepwise hydrolysis of this compound.

Oxidative and Nitrative Degradation

The guanine base of this compound is susceptible to damage from reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] These reactions are significant as they can mimic cellular stress conditions and lead to the formation of various modified nucleosides.

Peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent, reacts with this compound to produce several products, including:[3]

-

2',3',5'-tri-O-acetyl-8-nitroguanosine

-

2-amino-5-[(2,3,5-tri-O-acetyl-beta-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one (2',3',5'-tri-O-acetyl-Iz)

-

1-(2,3,5-tri-O-acetyl-beta-D-erythro-pentafuranosyl)-5-guanidino-4-nitroimidazole[3]

These reactions are thought to proceed through a guanine radical intermediate.[3]

Oxidative/Nitrative Degradation Pathway

Caption: Degradation of this compound by ROS/RNS.

Enzymatic Degradation

In biological systems, the acetyl groups of this compound are primarily removed by esterase enzymes. This enzymatic hydrolysis is a critical step in the activation of acetylated nucleoside prodrugs, releasing the active guanosine analog within the target cells.

Carboxylesterases are a class of enzymes known to efficiently deacetylate various molecules and are expected to act on this compound.[3] The rate and regioselectivity of enzymatic deacetylation can vary depending on the specific esterase used. Some enzymes may preferentially cleave the 5'-O-acetyl group, while others may act on the 2' and 3' positions. This selectivity can be exploited in synthetic chemistry to produce specific partially acetylated guanosine derivatives.

Enzymatic Deacetylation Workflow

Caption: Workflow for studying enzymatic deacetylation.

Analytical Methodologies for Stability Assessment

To accurately assess the stability of this compound and characterize its degradation products, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the intact drug substance from its degradation products, allowing for the accurate quantification of each component. A typical reversed-phase HPLC method for analyzing this compound and its deacetylated products is outlined below. This method is adapted from protocols for the closely related 2',3'-di-O-acetylguanosine.[4]

Table 1: HPLC Parameters for Stability Indicating Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should provide good resolution between the highly lipophilic this compound and its more polar, less acetylated degradation products.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing and validating stability-indicating analytical methods.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Procedure |

| Acid Hydrolysis | Dissolve 1 mg of the compound in 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize before HPLC analysis.[4] |

| Base Hydrolysis | Dissolve 1 mg of the compound in 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour. Neutralize before HPLC analysis.[4] |

| Oxidative Degradation | Dissolve 1 mg of the compound in 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.[4] |

| Thermal Degradation | Store the solid compound at 80°C for 48 hours.[4] |

| Photolytic Degradation | Expose a solution of the compound (1 mg/mL) to UV light (254 nm) for 24 hours.[4] |

Characterization of Degradation Products

The identification of degradation products is typically achieved by coupling HPLC with mass spectrometry (MS) and by isolating the individual products for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

-

LC-MS: Provides molecular weight information for the separated peaks, allowing for the tentative identification of degradation products based on the loss of acetyl groups or other modifications.

-

NMR: Provides detailed structural information, confirming the identity and regiochemistry of the degradation products. The 1H NMR spectrum of this compound in DMSO-d6 shows characteristic signals for the acetyl protons around δ 2.0-2.2 ppm.[7][9][10] The disappearance or shift of these signals can be used to monitor deacetylation.

Conclusion

This compound is a key intermediate in medicinal chemistry and nucleic acid research. Its stability is a critical factor that must be carefully considered during its synthesis, storage, and application. The primary degradation pathway is the hydrolysis of the acetyl ester groups, a reaction that is accelerated by acidic and basic conditions. The guanine moiety is also susceptible to oxidative and nitrative degradation. In a biological context, enzymatic deacetylation by esterases is the key process for the activation of prodrugs based on this scaffold. A thorough understanding of these degradation pathways, facilitated by robust stability-indicating analytical methods, is essential for the successful utilization of this compound in the development of novel therapeutics and research tools.

References

-

Vittori, S., Mishra, R. C., Dal Ben, D., Kachare, D., Lambertucci, C., Volpini, R., & Cristalli, G. (2007). Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1439–1442. Available from: [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

-

BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

R Discovery. (n.d.). Stability-indicating Methods Research Articles. Retrieved from [Link]

-

Bridson, P. K., Markiewicz, W. T., & Reese, C. B. (1977). Acylation of 2′,3′,5′-tri-O-acetylguanosine. Journal of the Chemical Society, Chemical Communications, (22), 791–792. Available from: [Link]

-

Cleanchem. (n.d.). This compound. Retrieved from [Link]

-

Lee, Y. C., & Lee, C. (2011). Oxidative depolymerization of polysaccharides by reactive oxygen/nitrogen species. Glycoconjugate journal, 28(8), 587–595. Available from: [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

Vignaduzzo, S. E., & Castellano, P. M. (2013). Trends in Analytical chemistry. TrAC Trends in Analytical Chemistry, 42, 136–149. Available from: [Link]

-

Wang, Y., Zhu, H., Song, W., & Chen, Y. (2015). Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD-ESI-MSn and Off-Line Microprobe NMR. PloS one, 10(6), e0129023. Available from: [Link]

-

Moreno-Yruela, C., & Olsen, C. A. (2021). Kinetic Analysis of HDAC- and Sirtuin-Mediated Deacylation on Chemically Defined Histones and Nucleosomes. Current protocols, 1(11), e251. Available from: [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Retrieved from [Link]

-

Vidal-Melgosa, S., et al. (2022). Elucidating Sequence and Structural Determinants of Carbohydrate Esterases for Complete Deacetylation of Substituted Xylans. International Journal of Molecular Sciences, 23(8), 4438. Available from: [Link]

-

Kato, Y., et al. (2003). Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid or a myeloperoxidase-H2O2-Cl- system. Chemical research in toxicology, 16(4), 512–521. Available from: [Link]

-

Wang, Q., et al. (2004). Effect of deacetylation rate on gelation kinetics of konjac glucomannan. Colloids and surfaces. B, Biointerfaces, 38(3-4), 241–249. Available from: [Link]

-

Moreno-Yruela, C., & Olsen, C. A. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR protocols, 2(1), 100313. Available from: [Link]

-

Wu, T. (2004). Kinetics of Heterogeneous Deacetylation of β-Chitin. Journal of Applied Polymer Science, 92(4), 2236-2241. Available from: [Link]

-

Kim, S. H., et al. (1999). Synthesis of 2',3'-dideoxyisoguanosine from guanosine. Archives of pharmacal research, 22(6), 619–623. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biomedres.us [biomedres.us]

- 6. biopharminternational.com [biopharminternational.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2',3',5'-Triacetylguanosine(6979-94-8) 1H NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Researcher's Guide to the Deprotection of 2',3',5'-Tri-O-acetylguanosine

Introduction: The Critical Role of Protecting Groups in Nucleoside Chemistry

In the realm of synthetic organic chemistry, particularly in the synthesis of nucleosides, nucleotides, and oligonucleotides for therapeutic and diagnostic applications, the use of protecting groups is a cornerstone strategy.[1][2] Acetyl groups are frequently employed to temporarily mask the reactive hydroxyl functionalities on the ribose sugar of nucleosides like guanosine.[3][4] This protection prevents unwanted side reactions during subsequent chemical modifications.[5] The starting material, 2',3',5'-Tri-O-acetylguanosine, is a key intermediate where all three hydroxyl groups of the guanosine ribose moiety are protected by acetyl esters. The efficient and clean removal, or deprotection, of these acetyl groups is a critical final step to yield the desired biologically active guanosine.

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the deprotection of this compound to guanosine. We will delve into the mechanistic underpinnings of the most common deprotection strategies, present validated step-by-step protocols, and discuss the critical parameters that ensure high yield and purity of the final product.

The Chemistry of Deprotection: Choosing the Right Path

The removal of O-acetyl groups is typically achieved through base-catalyzed hydrolysis or transesterification.[6] The choice of base and reaction conditions is paramount and depends on the overall stability of the molecule and the desired selectivity.[3][7] For the complete deprotection of this compound, a robust and high-yielding method is required.

The most prevalent and reliable method for this transformation is the Zemplén deacetylation , which utilizes a catalytic amount of sodium methoxide in methanol.[8][9] This method is favored for its mild reaction conditions, typically at room temperature, and its high efficiency, often leading to near-quantitative yields.[8] The mechanism involves the methoxide ion acting as a nucleophile, attacking the carbonyl carbon of the acetyl group. This results in a transesterification reaction, forming methyl acetate and regenerating the hydroxyl group on the guanosine. The catalytic nature of the process is a key advantage, as the methoxide is regenerated in the reaction cycle.[8][10]

Alternative methods include the use of aqueous ammonia or other amine-based reagents.[1][11][12][13] While effective, these conditions can sometimes be harsher and may require elevated temperatures, which could be detrimental if other sensitive functional groups are present in the molecule.[1][11]

Below is a logical workflow for the deprotection process:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Deacetylation in Nucleosides and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry-online.com [chemistry-online.com]

- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. glenresearch.com [glenresearch.com]

- 12. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of 2',3',5'-Tri-O-acetylguanosine Phosphoramidite for RNA Synthesis

Introduction: The Strategic Importance of Protected Guanosine Phosphoramidites in RNA Synthesis

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental research.[1] The solid-phase phosphoramidite method remains the gold standard for this process, relying on the sequential addition of protected nucleoside building blocks.[2][3] Each building block, or phosphoramidite, must have its reactive functional groups temporarily masked by protecting groups to ensure the specific and controlled formation of the desired phosphodiester linkages.[4][5]

This document provides a detailed guide to the preparation of 2',3',5'-Tri-O-acetylguanosine phosphoramidite, a key building block for RNA synthesis. We will delve into the rationale behind the use of acetyl protecting groups, provide a step-by-step protocol for synthesis and purification, and outline the critical characterization techniques to ensure the quality and reliability of the final product. This guide is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA.

Scientific Rationale: The Role of Acetyl Protecting Groups

Protecting groups are essential for directing the outcome of a chemical reaction by ensuring chemoselectivity.[4] In the context of RNA synthesis, the hydroxyl groups of the ribose sugar and the exocyclic amine of the nucleobase must be protected. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle.[6]

The 2'- and 3'-hydroxyl groups of the ribose are often protected with acetyl (Ac) groups. Acetyl groups are base-labile and can be removed under conditions that do not affect other protecting groups, providing an orthogonal protection strategy.[4] The use of acetyl groups on the sugar moiety is particularly advantageous as they are less sterically hindering than some other protecting groups, which can lead to higher coupling efficiencies during oligonucleotide synthesis.[7] Furthermore, the acetyl group on the exocyclic amine of guanine helps to prevent side reactions during the phosphitylation and coupling steps.[8]

The choice of protecting groups is a critical decision in the design of an oligonucleotide synthesis strategy, influencing both the efficiency of the synthesis and the ease of the final deprotection of the RNA strand.[9]

Experimental Workflow Overview

The preparation of this compound phosphoramidite can be broken down into three main stages: synthesis of the protected nucleoside, phosphitylation, and purification and characterization.

Caption: Overall workflow for the preparation of this compound phosphoramidite.

Detailed Protocols

Part 1: Synthesis of this compound

This protocol describes the peracetylation of guanosine to protect the hydroxyl groups of the ribose sugar.

Materials:

-

Guanosine

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Methanol

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Suspend guanosine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add acetic anhydride dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess acetic anhydride by slowly adding methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to yield this compound as a white solid.[10]

Table 1: Reagent Quantities for Acetylation

| Reagent | Molar Equivalent | Typical Quantity (for 10 mmol Guanosine) |

| Guanosine | 1.0 | 2.83 g |

| Anhydrous Pyridine | - | 50 mL |

| Acetic Anhydride | 5.0 | 4.7 mL |

Part 2: Phosphitylation of this compound

This step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[11]

Materials:

-

This compound (dried under high vacuum)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous Acetonitrile

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure: